molecular formula C7H2ClF5 B1453282 6-Chloro-2,3-difluorobenzotrifluoride CAS No. 1208076-15-6

6-Chloro-2,3-difluorobenzotrifluoride

Cat. No. B1453282
M. Wt: 216.53 g/mol
InChI Key: IETMTNZSWMUANU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Chloro-2,3-difluorobenzotrifluoride is C7H2ClF5 . The InChI code is 1S/C7H2ClF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H .

Scientific Research Applications

Spin-Spin Coupling and Magnetic Resonance Studies

Studies have examined the indirect spin-spin coupling constants between fluorine nuclei in various benzotrifluoride derivatives, including 6-chloro-2,3-difluorobenzotrifluoride. These investigations provide insights into "through-space" or "fragment" interactions, contributing to our understanding of molecular behavior in magnetic fields and enhancing nuclear magnetic resonance (NMR) spectroscopy techniques (Schaefer, Niemczura, & Marat, 1975).

Electrochemical Fluorination

Electrochemical fluorination is a critical method for synthesizing various fluorinated organic compounds, including derivatives of 6-chloro-2,3-difluorobenzotrifluoride. This technique allows for precise control over the introduction of fluorine atoms into organic molecules, making it essential for developing new materials and pharmaceuticals (Momota, Horio, Kato, Morita, & Matsuda, 1995).

Synthesis and Optical Properties of Fluorene Derivatives

The synthesis of fluorene derivatives, including those related to 6-chloro-2,3-difluorobenzotrifluoride, has been explored for their potential in optoelectronic applications. These compounds exhibit medium strong blue fluorescence-emitting ability, which is valuable for the development of new materials for electronics and photonics (Chen, Cui, Guo, & Lin, 2012).

Synthesis of High-Purity Fluorinated Benzenes

The synthesis of high-purity fluorinated benzenes, including 1-chloro-2,6-difluorobenzene, demonstrates the importance of selective fluorination and chlorination techniques. These compounds serve as intermediates for active ingredients in agricultural and pharmaceutical industries, highlighting the versatile applications of fluorinated organic chemistry (Moore, 2003).

Regiocontrol in Synthesis

The regiocontrol of metallation influenced by fluorine atoms in compounds such as 6-chloro-2,3-difluorobenzotrifluoride underlines the strategic manipulation of chemical reactions for the synthesis of complex organic molecules. This control is crucial for creating compounds with specific properties and functionalities (Thornton & Jarman, 1990).

properties

IUPAC Name

1-chloro-3,4-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMTNZSWMUANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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